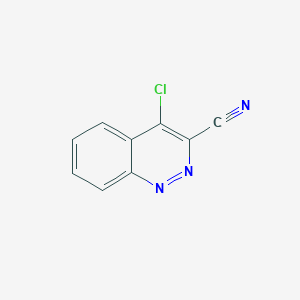

4-Chlorocinnoline-3-carbonitrile

概要

説明

4-Chlorocinnoline-3-carbonitrile is a chemical compound with the molecular formula C₉H₄ClN₃ and a molecular weight of 189.6 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research due to its unique chemical properties.

準備方法

The synthesis of 4-Chlorocinnoline-3-carbonitrile typically involves the reaction of 3-bromo-4-cinnoline with copper(I) cyanide in pyridine to yield 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then treated with phosphoryl chloride to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-Chlorocinnoline-3-carbonitrile undergoes various chemical reactions, including:

Catalytic Hydrogenation: In the presence of a base, it forms 4,4’-bicinnolyl-3,3’-dicarbonitrile.

Condensation Reactions: With thiourea, it yields 1,4-dihydro-4-thioxocinnoline-3-carbonitrile.

Substitution Reactions: It reacts with hydrazine and substituted hydrazines to produce 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline and related compounds.

Common reagents used in these reactions include copper(I) cyanide, phosphoryl chloride, thiourea, and hydrazine. The major products formed are often derivatives of cinnoline with various functional groups.

科学的研究の応用

Medicinal Chemistry

4-Chlorocinnoline-3-carbonitrile serves as a scaffold for the synthesis of various biologically active compounds. It has been employed in the design of inhibitors targeting specific proteins, particularly in cancer and infectious disease research.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-chlorocinnoline exhibit potent anticancer properties. For instance, a study highlighted the synthesis of cinnoline sulfonamides derived from 4-chlorocinnoline, which showed promising anticancer activity against various cancer cell lines . The structural modifications on the cinnoline core enhance its interaction with biological targets, leading to improved efficacy.

Antiparasitic Activity

Research has identified 4-chlorocinnoline derivatives as potential inhibitors against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. The compound acts by inhibiting specific kinases involved in the life cycle of these pathogens, showcasing its potential as an antimalarial agent .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The following table summarizes key synthetic methods:

| Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction of chloro derivatives with nucleophiles to introduce carbonitrile groups | Varies |

| Cross-Coupling Reactions | Utilization of palladium-catalyzed reactions to form new carbon-carbon bonds | Up to 78% |

| Cyclization Techniques | Formation of heterocycles from precursors through cyclization reactions | Varies |

These synthetic strategies allow for the generation of diverse analogs that can be screened for biological activity.

Biological Activities

The biological activities of this compound derivatives have been extensively studied. They exhibit a range of pharmacological effects, including:

- Inhibition of Kinases : Compounds derived from 4-chlorocinnoline have been shown to inhibit specific kinases involved in tumor growth and progression, making them candidates for cancer therapeutics .

- Antimicrobial Properties : Some derivatives display significant antimicrobial activity against various bacterial strains, indicating their potential use in treating infections .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Inhibition of KRAS G12C Mutant Protein : A study developed compounds based on 4-chlorocinnoline as inhibitors for the KRAS G12C mutant protein, which is implicated in many cancers. These compounds demonstrated significant binding affinity and inhibition .

- Discovery of New Antimalarial Agents : Research focused on synthesizing derivatives targeting Plasmodium falciparum protein kinases, leading to the identification of several potent inhibitors that could serve as lead compounds for drug development .

作用機序

The mechanism of action of 4-Chlorocinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor in certain enzymatic reactions, affecting the activity of enzymes involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

4-Chlorocinnoline-3-carbonitrile can be compared with other cinnoline derivatives such as:

4H-Chromene-3-carbonitrile: Known for its use as a tyrosinase inhibitor.

2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline: Formed from reactions with hydrazine and used in various chemical studies.

The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it a valuable compound in both research and industrial applications.

生物活性

4-Chlorocinnoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution processes. The compound can be synthesized from various precursors, often utilizing methods such as:

- Cyclization of substituted anilines with carbonitriles

- Reactions involving chlorinated intermediates

These synthetic pathways not only yield the desired compound but also allow for the introduction of various substituents that can modulate its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties . Studies indicate that it inhibits the growth of certain bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, it has shown effectiveness against Gram-positive bacteria, with notable Minimum Inhibitory Concentration (MIC) values reported in various studies .

Antiplatelet Aggregation

Research has highlighted the antiplatelet aggregation activity of this compound. This property is particularly relevant in the context of cardiovascular diseases, where platelet aggregation plays a crucial role in thrombus formation. The compound's mechanism appears to involve the inhibition of specific pathways that lead to platelet activation .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activities, which have been linked to its ability to modulate inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases and conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key aspects of SAR include:

- Substitution Patterns : The presence of chlorine at the 4-position significantly enhances antibacterial activity compared to unsubstituted analogs.

- Functional Groups : The cyano group at the 3-position contributes to both the compound's reactivity and its biological profile.

A detailed analysis of various derivatives can provide insights into optimizing their pharmacological properties.

| Compound | Substituent | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| This compound | Cl | Antibacterial | 32 |

| 4-Methylcinnoline-3-carbonitrile | CH₃ | Antibacterial | 64 |

| 2-Chlorocinnoline-3-carbonitrile | Cl | Antiplatelet | - |

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

- Antibacterial Study : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing a promising MIC value that supports its potential as an antibacterial agent .

- Antiplatelet Aggregation Research : In vitro assays demonstrated that this compound inhibits platelet aggregation induced by ADP, suggesting a mechanism that could be exploited for therapeutic applications in cardiovascular diseases .

- Anti-inflammatory Investigation : Inflammatory models showed that treatment with this compound reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory disorders .

特性

IUPAC Name |

4-chlorocinnoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKKAKSMBUIJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301434 | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36721-12-7 | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36721-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。